2,6-Dimethylcyclohex-1-ene-1-carbaldehyde
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Overview
Description
2,6-Dimethylcyclohex-1-ene-1-carbaldehyde is an organic compound with the molecular formula C9H14O. It is a derivative of cyclohexene, characterized by the presence of two methyl groups at positions 2 and 6, and an aldehyde group at position 1. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethylcyclohex-1-ene-1-carbaldehyde can be synthesized through a Diels-Alder reaction involving 2-methyl-1,3-pentadiene and acrolein . This reaction typically requires controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale Diels-Alder reactions, often optimized for yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylcyclohex-1-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed:
Oxidation: 2,6-Dimethylcyclohex-1-ene-1-carboxylic acid.
Reduction: 2,6-Dimethylcyclohex-1-ene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethylcyclohex-1-ene-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its distinctive aroma.
Mechanism of Action
The mechanism of action of 2,6-Dimethylcyclohex-1-ene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological and chemical activities, including its potential as a therapeutic agent.
Comparison with Similar Compounds
2,6-Dimethylcyclohex-1-ene-1-carbaldehyde can be compared with other similar compounds, such as:
- 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde
- 3,5-Dimethylcyclohex-3-ene-1-carbaldehyde
- 3,6-Dimethylcyclohex-3-ene-1-carbaldehyde
- 4,6-Dimethylcyclohex-3-ene-1-carbaldehyde
Uniqueness: The unique positioning of the methyl groups at positions 2 and 6, along with the presence of the aldehyde group at position 1, gives this compound distinct chemical and physical properties. These structural features influence its reactivity and applications in various fields .
Properties
CAS No. |
102877-95-2 |
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Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2,6-dimethylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C9H14O/c1-7-4-3-5-8(2)9(7)6-10/h6-7H,3-5H2,1-2H3 |
InChI Key |
AJJMCJWQDDBZSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(=C1C=O)C |
Origin of Product |
United States |
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